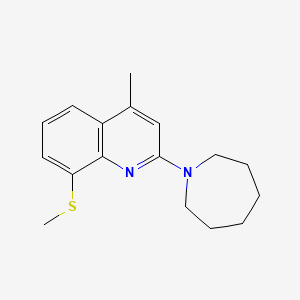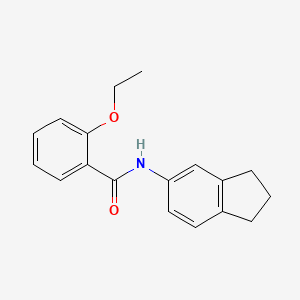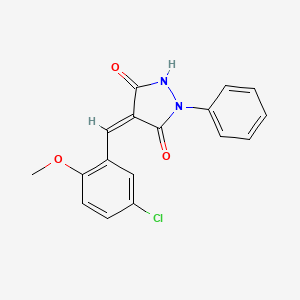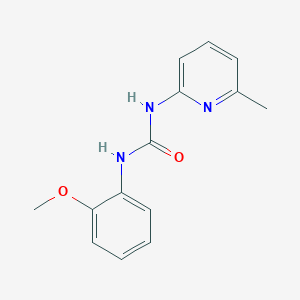
2-(4-isopropylphenyl)-6-methyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-isopropylphenyl)-6-methyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide, also known as IQ-1S, is a synthetic compound that belongs to the quinoline carbohydrazide family. It has been widely studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and medicinal chemistry.
作用機序
The mechanism of action of 2-(4-isopropylphenyl)-6-methyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide involves the inhibition of the Wnt/β-catenin signaling pathway. This compound binds to the protein Dishevelled, which is a key regulator of the pathway, and prevents its interaction with other proteins. This leads to the inhibition of β-catenin stabilization and subsequent transcriptional activation of target genes. The inhibition of the Wnt/β-catenin pathway by this compound has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, this compound has been shown to induce cell cycle arrest, apoptosis, and differentiation. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects by reducing oxidative stress, inflammation, and neuronal cell death. In addition, this compound has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease.
実験室実験の利点と制限
2-(4-isopropylphenyl)-6-methyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide has several advantages for lab experiments, including its high purity, stability, and specificity for the Wnt/β-catenin pathway. It has been extensively studied in vitro and in vivo, and its mechanism of action is well characterized. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into consideration when designing experiments using this compound.
将来の方向性
2-(4-isopropylphenyl)-6-methyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide has several potential future directions for scientific research. In cancer research, this compound could be further developed as a potential anticancer agent, either alone or in combination with other drugs. In neurodegenerative diseases, this compound could be investigated as a potential therapeutic agent for the prevention or treatment of these diseases. In addition, this compound could be used as a lead compound for the development of new drugs targeting the Wnt/β-catenin pathway. Further studies are needed to explore the full potential of this compound in these areas of research.
Conclusion:
This compound, or this compound, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. Its mechanism of action involves the inhibition of the Wnt/β-catenin signaling pathway, and it has been shown to have various biochemical and physiological effects in different cell types and animal models. This compound has several advantages and limitations for lab experiments, and it has several potential future directions for scientific research. Further studies are needed to fully explore the potential of this compound in these areas of research.
合成法
2-(4-isopropylphenyl)-6-methyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide can be synthesized through a multistep process involving the condensation of 2-amino-4-methylquinoline with 4-isopropylbenzaldehyde and thiosemicarbazide in the presence of acetic acid. The resulting intermediate is then subjected to a cyclization reaction to form the final product, this compound. The synthesis method has been optimized and modified to achieve high yields and purity of the compound.
科学的研究の応用
2-(4-isopropylphenyl)-6-methyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide has been extensively studied for its potential applications in various scientific fields. In biochemistry, it has been shown to inhibit the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. This pathway is often dysregulated in cancer cells, and this compound has been investigated as a potential anticancer agent. In pharmacology, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. In medicinal chemistry, this compound has been used as a lead compound for the development of new drugs targeting the Wnt/β-catenin pathway.
特性
IUPAC Name |
6-methyl-2-(4-propan-2-ylphenyl)-N-[(E)-thiophen-2-ylmethylideneamino]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3OS/c1-16(2)18-7-9-19(10-8-18)24-14-22(21-13-17(3)6-11-23(21)27-24)25(29)28-26-15-20-5-4-12-30-20/h4-16H,1-3H3,(H,28,29)/b26-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIWDIYWUOWWAS-CVKSISIWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NN=CC3=CC=CS3)C4=CC=C(C=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)N/N=C/C3=CC=CS3)C4=CC=C(C=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4',7'-dichloro-1'-ethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5806669.png)



![ethyl {[5-acetyl-3-(aminocarbonyl)-6-methyl-2-pyridinyl]thio}acetate](/img/structure/B5806700.png)
![ethyl 4-({[(5-methyl-3-isoxazolyl)amino]carbonyl}amino)benzoate](/img/structure/B5806704.png)



![2-[1-(2-morpholin-4-ylbutanoyl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B5806722.png)
![1-[(2-bromo-4-chlorophenyl)sulfonyl]piperidine](/img/structure/B5806725.png)

![1-{[(4-chlorophenyl)thio]acetyl}azepane](/img/structure/B5806757.png)
